molecular formula C15H18N2O8 B13814501 2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside

2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside

Cat. No.: B13814501
M. Wt: 354.31 g/mol
InChI Key: PELDLXKYYZLNKB-RZFFKMDDSA-N
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Description

2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is a chemical compound with the molecular formula C15H17NO9 and a molecular weight of 355.3 g/mol . It is a derivative of xylopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the phenyl group at position 2 is substituted with a nitro group. This compound is primarily used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside typically involves the acetylation of 2-nitrophenyl b-D-xylopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenyl b-D-xylopyranoside.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-Nitrophenyl b-D-xylopyranoside.

    Reduction: 2-Aminophenyl 2,3-di-O-acetyl-b-D-xylopyranoside.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the 2-nitrophenyl group, which can be detected spectrophotometrically. The acetyl groups protect the hydroxyl groups from premature hydrolysis, ensuring that the compound remains stable until it reaches the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenyl b-D-xylopyranoside: Lacks the acetyl groups at positions 2 and 3.

    2-Nitrophenyl 2,3,4-Tri-O-acetyl-b-D-xylopyranoside: Has an additional acetyl group at position 4.

    2-Aminophenyl 2,3-di-O-acetyl-b-D-xylopyranoside: The nitro group is reduced to an amino group.

Uniqueness

2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is unique due to its specific acetylation pattern, which provides stability and specificity in enzymatic assays. The presence of the nitro group allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C15H18N2O8

Molecular Weight

354.31 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3-acetamido-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate

InChI

InChI=1S/C15H18N2O8/c1-8(18)16-13-14(24-9(2)19)11(20)7-23-15(13)25-12-6-4-3-5-10(12)17(21)22/h3-6,11,13-15,20H,7H2,1-2H3,(H,16,18)/t11-,13-,14+,15+/m1/s1

InChI Key

PELDLXKYYZLNKB-RZFFKMDDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H](CO[C@H]1OC2=CC=CC=C2[N+](=O)[O-])O)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(COC1OC2=CC=CC=C2[N+](=O)[O-])O)OC(=O)C

Origin of Product

United States

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